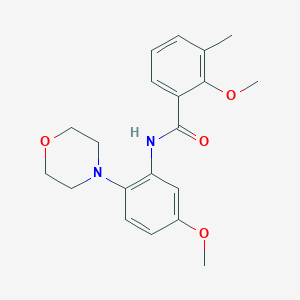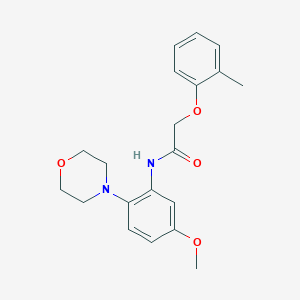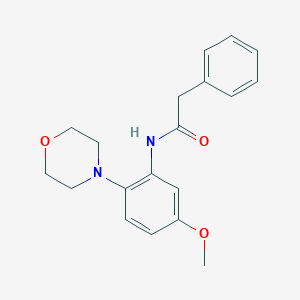![molecular formula C20H31N3O2 B243947 N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243947.png)
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, commonly known as DPP-4 inhibitor, is a class of medication used for the treatment of type 2 diabetes mellitus. It works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which breaks down the hormone incretin. This results in an increase in insulin secretion and a decrease in glucagon secretion, leading to lower blood glucose levels.
Aplicaciones Científicas De Investigación
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have been extensively studied in scientific research for their potential use in the treatment of type 2 diabetes mellitus. They have been shown to improve glycemic control, reduce insulin resistance, and decrease the risk of cardiovascular disease in diabetic patients. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have also been studied in the treatment of other diseases, such as obesity, hypertension, and non-alcoholic fatty liver disease.
Mecanismo De Acción
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors work by inhibiting the enzyme dipeptidyl peptidase-4 (N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide), which breaks down the hormone incretin. Incretin is released by the intestines in response to food intake and stimulates the release of insulin from the pancreas and the inhibition of glucagon secretion. By inhibiting N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors increase the levels of incretin, resulting in an increase in insulin secretion and a decrease in glucagon secretion, leading to lower blood glucose levels.
Biochemical and Physiological Effects:
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have been shown to have several biochemical and physiological effects. They improve glycemic control by increasing insulin secretion and decreasing glucagon secretion. They also improve beta-cell function and decrease insulin resistance. N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have been shown to have cardiovascular benefits, such as reducing the risk of heart failure and improving endothelial function. They may also have anti-inflammatory effects and improve lipid metabolism.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have several advantages for lab experiments. They are easy to administer and have a good safety profile. They can be used in both in vitro and in vivo experiments. However, N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors have some limitations for lab experiments. They may have off-target effects, which can complicate the interpretation of results. They may also have different effects in different animal models, which can make it difficult to extrapolate results to humans.
Direcciones Futuras
There are several future directions for the research on N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors. One direction is to further investigate the cardiovascular benefits of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors and their potential use in the prevention and treatment of cardiovascular disease. Another direction is to investigate the potential use of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors in the treatment of other diseases, such as obesity and non-alcoholic fatty liver disease. Additionally, research can focus on developing new N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors with improved efficacy and safety profiles.
Métodos De Síntesis
The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors involves the reaction between a piperazine derivative and a carboxylic acid derivative. The most common method for synthesizing N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitors is the reaction between 4-(2,2-dimethylpropanoyl)piperazine and 4-phenylpentanoic acid. This reaction produces N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide, which is the most widely used N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide inhibitor.
Propiedades
Fórmula molecular |
C20H31N3O2 |
|---|---|
Peso molecular |
345.5 g/mol |
Nombre IUPAC |
N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]pentanamide |
InChI |
InChI=1S/C20H31N3O2/c1-5-6-7-18(24)21-16-8-10-17(11-9-16)22-12-14-23(15-13-22)19(25)20(2,3)4/h8-11H,5-7,12-15H2,1-4H3,(H,21,24) |
Clave InChI |
NSYNYGUWOJXMKI-UHFFFAOYSA-N |
SMILES |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
SMILES canónico |
CCCCC(=O)NC1=CC=C(C=C1)N2CCN(CC2)C(=O)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}butanamide](/img/structure/B243865.png)
![2-(3,4-dimethylphenoxy)-N-[5-methoxy-2-(4-morpholinyl)phenyl]acetamide](/img/structure/B243866.png)

![2,4-dichloro-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243869.png)

![N-{3-chloro-4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}pentanamide](/img/structure/B243872.png)
![N-{3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B243873.png)

![N-[5-methoxy-2-(morpholin-4-yl)phenyl]-3,4-dimethylbenzamide](/img/structure/B243876.png)
![N-{4-[4-(4-Ethylbenzoyl)piperazin-1-YL]phenyl}acetamide](/img/structure/B243877.png)
![4-ethyl-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243878.png)
![3-bromo-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243881.png)
![3-chloro-4-methoxy-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243883.png)
![4-ethyl-N-{4-[4-(4-methoxybenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B243884.png)